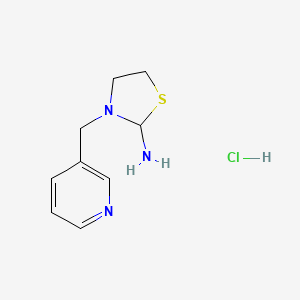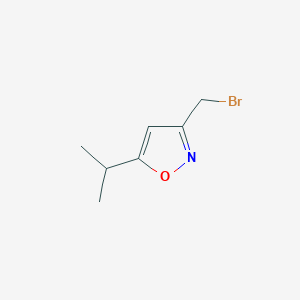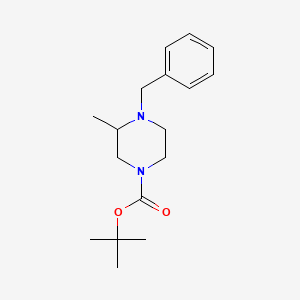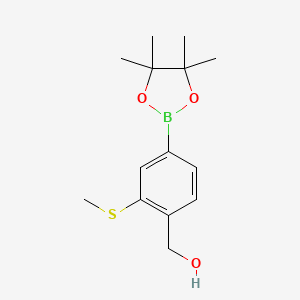
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid is a complex organic compound with a unique structure that includes both amino and benzoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amino acid derivative, followed by further functional group modifications to introduce the amino and oxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxo-7-phenylheptanoic acid: Shares a similar core structure but lacks the amino and benzoyl groups.
Benzoyl amino acids: Compounds with similar functional groups but different chain lengths and configurations.
Uniqueness
2,6-Diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2,6-diamino-2-benzoyl-7-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C20H22N2O4/c21-16(17(23)14-8-3-1-4-9-14)12-7-13-20(22,19(25)26)18(24)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21-22H2,(H,25,26) |
Clave InChI |
KCERZKANANQKNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


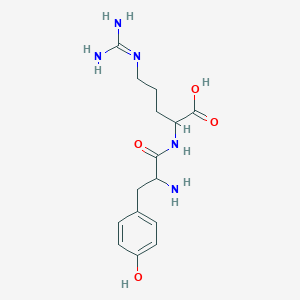
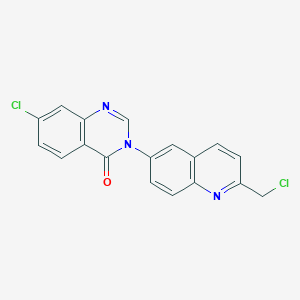
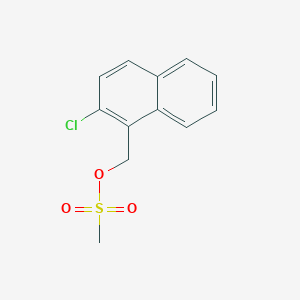

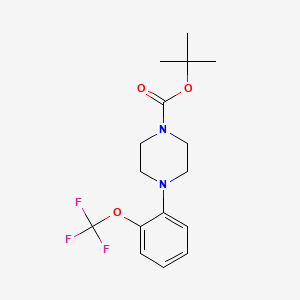

![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
